molecular formula C9H13N3O4 B3059528 [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol CAS No. 518990-09-5

[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol

Cat. No. B3059528
CAS RN: 518990-09-5
M. Wt: 227.22 g/mol
InChI Key: XBCXQLLVGDXVAZ-UHFFFAOYSA-N
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Description

[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol, also known as 4-nitrophenylhydrazone (4-NPH), is a compound commonly used in scientific research. It is a white crystalline solid that is soluble in water and alcohol. 4-NPH is used in a variety of laboratory experiments, including biochemical and physiological studies, as well as drug development and synthesis.

Scientific Research Applications

4-NPH is used in a variety of scientific research applications. It is often used in drug development and synthesis, as it can be used as a starting material for the synthesis of various pharmaceuticals. It is also used in biochemical and physiological studies, as it can be used to measure enzyme activity, to study the metabolism of drugs, and to detect and quantify metabolites in biological systems.

Mechanism of Action

4-NPH is an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that catalyzes the oxidation of aldehydes. 4-NPH binds to the active site of ALDH, blocking the enzyme's activity and preventing the oxidation of aldehydes. This inhibition of ALDH can be used to study the metabolism of drugs, as well as to detect and quantify metabolites in biological systems.
Biochemical and Physiological Effects
4-NPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), leading to the accumulation of aldehydes in the body. This can lead to a variety of physiological effects, including increased oxidative stress, altered gene expression, and altered protein function.

Advantages and Limitations for Lab Experiments

4-NPH has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high degree of specificity for ALDH. However, there are also some limitations to its use. It is not very stable and can degrade over time, and its effects on other enzymes have not been studied extensively.

Future Directions

The potential applications of 4-NPH are vast, and there are many possible future directions for research. These include further study of its effects on other enzymes, investigation of its potential therapeutic applications, and development of new synthesis methods. Additionally, further research into its biochemical and physiological effects could lead to new insights into the regulation of metabolic pathways.

properties

IUPAC Name

[4-nitro-1-(oxan-2-yl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5,9,13H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCXQLLVGDXVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625969
Record name [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

518990-09-5
Record name [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester [500 mg, Reference Example 54(a)] in tetrahydrofuran (20 ml) under nitrogen at −78° C. was treated dropwise with a solution of diisobutylaluminium hydride in tetrahydrofuran (8.82 ml, 1M). The reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was taken up in diethyl ether (100 ml) and quenched with water (150 ml). The resulting suspension was filtered through celite and the organic layer was collected from the filtrate, then dried over magnesium sulfate and then evaporated to yield [4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazol-3-yl]-methanol (349 mg) as a peach oil. LC-MS (Method H): RT=2.08 minutes, 250.29 (M+H+ Na)+.
Name
4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.82 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
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[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
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[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
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Reactant of Route 6
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